Ethyl 5-bromo-2-fluoro-3-methoxybenzoate

Description

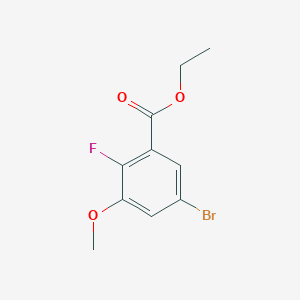

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS: 1249759-77-0) is a halogenated aromatic ester featuring a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 3 on the benzene ring. This compound is part of a broader class of substituted benzoates used in pharmaceutical and agrochemical research. Notably, it has been classified as a discontinued product by CymitQuimica , likely due to challenges in synthesis, stability, or niche applications. Its structural complexity—combining bromine (electron-withdrawing), fluorine (moderate electronegativity), and methoxy (electron-donating) groups—makes it a unique candidate for comparative analysis with related analogs.

Properties

IUPAC Name |

ethyl 5-bromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHUFXCDGBCEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets . The methoxy group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Positional Effects : The target compound’s fluorine at position 2 and methoxy at position 3 create steric and electronic interactions distinct from analogs like Ethyl 5-bromo-2-methoxybenzoate (methoxy at position 2 only) .

- Halogen Differences : Compared to Ethyl 5-bromo-2-chlorobenzoate (, entry 4), fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase electron-withdrawing effects.

- Functional Group Impact: Ethyl 2-amino-5-bromo-3-fluorobenzoate replaces the methoxy group with an amino group, introducing hydrogen-bonding capability and altering solubility and basicity.

Physicochemical and Application Differences

- Solubility: The amino group in Ethyl 2-amino-5-bromo-3-fluorobenzoate enhances water solubility relative to the methoxy/ethoxy analogs, which are more lipophilic.

- Reactivity : Fluorine’s inductive electron withdrawal in the target compound may activate the aromatic ring toward electrophilic substitution at specific positions, whereas methoxy groups donate electrons via resonance.

Biological Activity

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the following features:

- Bromine atom at the 5th position

- Fluorine atom at the 2nd position

- Methoxy group at the 3rd position on the benzoate ring

The molecular formula is , with a molecular weight of approximately 277.09 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action is believed to involve interaction with specific enzymes or receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

This compound has been studied for its effectiveness against various microorganisms. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Klebsiella pneumoniae | 8 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Case Study: Topoisomerase Inhibition

A study demonstrated that this compound exhibited significant inhibitory activity against DNA gyrase, an enzyme involved in DNA replication. The IC50 values indicate its potency in disrupting DNA processes in cancer cells.

Table 2: Topoisomerase Inhibition Activity

The biological activity of this compound is attributed to its ability to interact with molecular targets via halogen bonding and hydrogen bonding facilitated by its functional groups. The bromine and fluorine atoms play a significant role in enhancing binding affinity to biological molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.